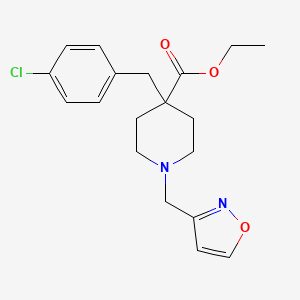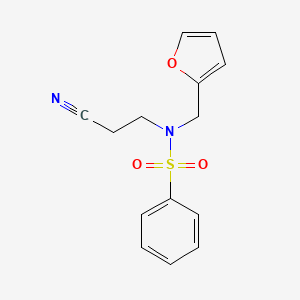![molecular formula C14H16N2O2 B4626435 2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol](/img/structure/B4626435.png)
2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol
説明
Synthesis Analysis
The synthesis of 2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol involves the reduction of Schiff bases, which is a common method for producing such compounds. One study detailed the molecular structures of compounds synthesized via this route, highlighting their crystal systems and intermolecular hydrogen bonding which stabilize the molecular structures and are crucial for the synthesis of azo dyes and dithiocarbamate (Ajibade & Andrew, 2021).
Molecular Structure Analysis
The molecular structure of 2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol and similar compounds has been characterized using X-ray crystallography. This analysis revealed the presence of asymmetric units and specific intermolecular hydrogen bonding patterns, which are essential for understanding the compound's stability and reactivity (Ajibade & Andrew, 2021).
科学的研究の応用
Spin Interaction in Zinc Complexes
Research by Orio et al. (2010) explored the Schiff bases, including variants of 2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol, for their application in studying spin interactions within zinc complexes. These complexes exhibited reversible oxidation waves indicative of the phenolates transforming into phenoxyl radicals, which are critical for understanding the electron transfer processes in metalloenzymes and could have implications for designing spintronic devices and catalysts. The study provides insights into the magnetic coupling and zero-field splitting parameters, offering a pathway to investigate the electronic structures of metal complexes (Orio et al., 2010).
Catalytic Hydrogenation and Kinetics
Tshabalala and Ojwach (2018) examined derivatives of 2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol in palladium(II) complexes for their roles in catalyzing the hydrogenation of alkenes and alkynes. The study highlighted the influence of the ligand's pendant donor atoms on the catalytic activities and chemoselectivity, providing valuable information for developing efficient catalysts in synthetic chemistry (Tshabalala & Ojwach, 2018).
Anti-Corrosion Characteristics
Satpati et al. (2020) focused on the adsorption and anti-corrosion properties of 2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol derivatives on mild steel in acidic conditions. Their findings reveal that these compounds act as effective corrosion inhibitors, which could be leveraged in industrial applications to enhance the longevity and reliability of metal structures and components (Satpati et al., 2020).
Molecular Structures and Applications
Ajibade and Andrew (2021) reported on the synthesis and molecular structures of compounds derived from 2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol. Their research provides a foundation for the development of new materials with potential applications in dye synthesis, pharmaceuticals, and materials science (Ajibade & Andrew, 2021).
Fluoroionophores for Metal Recognition
Hong et al. (2012) developed fluoroionophores based on derivatives of 2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenol, showcasing their ability to chelate specific metal ions. This research highlights the potential of such compounds in environmental monitoring, metal ion detection, and analytical chemistry (Hong et al., 2012).
特性
IUPAC Name |
2-methoxy-4-[(pyridin-2-ylmethylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-18-14-8-11(5-6-13(14)17)9-15-10-12-4-2-3-7-16-12/h2-8,15,17H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJVXJDMQGTDCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-butoxy-3-ethoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4626356.png)



![N'-[(4-nitrobenzoyl)oxy]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B4626377.png)
![ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B4626381.png)
![N-(4-chloro-2-fluorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4626384.png)

![N-{[4-allyl-5-({2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4626410.png)
![2-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4626418.png)
![2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4626427.png)
![4-benzyl-1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperidine](/img/structure/B4626430.png)
![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4626434.png)
